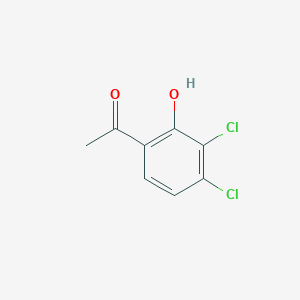
1-(3,4-ジクロロ-2-ヒドロキシフェニル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.
科学的研究の応用
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
準備方法
The synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without a solvent at temperatures between 110°C and 180°C . Another method utilizes tetrachloroethane as a solvent at 70-80°C . These methods yield the desired product with varying efficiencies, typically ranging from 40% to 21% .
化学反応の分析
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3,4-dichloro-2-hydroxyphenyl)ethanol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
作用機序
The mechanism of action of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, contributing to its effectiveness in various applications .
類似化合物との比較
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of chlorine atoms, affecting its reactivity and applications.
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: With only one chlorine atom, this compound exhibits different chemical properties and reactivity patterns.
2-Acetyl-4,6-dichlorophenol: Another related compound with distinct substitution patterns on the phenyl ring, leading to varied applications.
生物活性
Introduction
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, also known as 3',5'-dichloro-2'-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C8H6Cl2O2
- Molecular Weight: 207.04 g/mol
- Structure: The compound features a phenolic hydroxyl group and dichloro substitutions that enhance its reactivity and biological activity.
The biological activity of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with enzymes and receptors.
- Lipophilicity: The presence of chlorine atoms increases lipophilicity, aiding membrane penetration and enhancing bioavailability .
Antimicrobial Activity
Recent studies have demonstrated that 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one exhibits notable antimicrobial properties against Gram-positive bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
| Clostridium difficile | 128 |
These results indicate that the compound has potential as a therapeutic agent against antibiotic-resistant strains .
Anticancer Activity
In vitro studies have shown that derivatives of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one possess significant anticancer properties. For example, in A549 human lung cancer cell lines, the compound reduced cell viability significantly:
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| 3',5'-Dichloro-2'-hydroxyacetophenone | 21.2 | <0.001 |
This suggests that the compound may inhibit cancer cell proliferation effectively .
Study on Antimicrobial Resistance
A study focused on the antimicrobial efficacy of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one against multidrug-resistant pathogens highlighted its potential as a novel antimicrobial agent. The compound was tested against various strains harboring resistance determinants, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Research
Another research initiative explored the anticancer effects of the compound in various cancer models. The incorporation of the dichloro substitution was found to enhance cytotoxicity significantly compared to non-substituted analogs. This study underlines the importance of structural modifications in developing effective anticancer agents .
特性
IUPAC Name |
1-(3,4-dichloro-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWSRGXLFGVQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556991 |
Source


|
| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55736-71-5 |
Source


|
| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














